molecular formula C19H20N6O3 B2466687 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034600-36-5

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

货号: B2466687
CAS 编号: 2034600-36-5
分子量: 380.408
InChI 键: JVFMIYVOPBKNJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a synthetic small molecule featuring a benzodioxole moiety linked via an acetamide group to a triazolo-pyridazine scaffold substituted with pyrrolidine. The benzodioxole group is known for its metabolic stability and role in enhancing bioavailability in medicinal chemistry, while the triazolo-pyridazine core is frequently explored for kinase inhibition or receptor modulation due to its planar heterocyclic structure . The pyrrolidine substituent may influence solubility and binding interactions, as seen in analogous compounds .

属性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(10-13-3-4-14-15(9-13)28-12-27-14)20-11-18-22-21-16-5-6-17(23-25(16)18)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFMIYVOPBKNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a synthetic derivative that incorporates multiple pharmacologically active moieties. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a triazolo-pyridazine structure via a pyrrolidine group. The combination of these structural elements suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity. The following sections summarize key findings from various studies regarding its biological effects.

Anticancer Activity

A study demonstrated that derivatives of the benzo[d][1,3]dioxole motif exhibit cytotoxic effects against several cancer cell lines. For instance:

  • HepG2 (liver cancer) : IC50 = 2.38 µM
  • HCT116 (colon cancer) : IC50 = 1.54 µM
  • MCF7 (breast cancer) : IC50 = 4.52 µM

These values indicate that the compound is more potent than the standard drug doxorubicin in certain contexts (IC50 values for doxorubicin were significantly higher) .

The anticancer mechanisms of this compound have been investigated through various assays:

  • EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), a critical target in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays showed increased apoptosis in treated cells.
  • Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase.
  • Mitochondrial Pathway Modulation : Studies indicated alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

In Vivo Studies

In vivo models have also been employed to evaluate the efficacy of this compound against tumors. Preliminary results show promising outcomes in tumor reduction and overall survival rates in animal models treated with the compound compared to control groups.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound shares functional groups with several pharmacologically relevant molecules, enabling comparative analysis:

Compound Name/ID Core Structure Substituents/Modifications Key Bioactivity/Properties Reference
Target Compound Triazolo-pyridazine + benzodioxole Pyrrolidine at C6; acetamide linkage Hypothesized kinase inhibition N/A
D-19 Pyrrole-carboxamide + benzodioxole 4,6-dimethylpyridinone; carboxamide Not specified (structural analogue)
Compound 1 (Rapa analogue) Macrolide + benzodioxole Modifications in regions A and B (NMR) Immunosuppressive activity
Compound 7 (Rapa analogue) Macrolide + benzodioxole Similar to Compound 1, altered regions Reduced cytotoxicity vs. Rapa

NMR-Based Structural Insights

Comparative NMR studies of benzodioxole-containing compounds (e.g., Rapa analogues) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent effects. For instance:

  • Compound 1 vs. 7: Minor shifts in regions A/B (~0.1–0.3 ppm) suggest localized structural changes (e.g., methyl vs.
  • Target Compound : By analogy, the triazolo-pyridazine core’s rigidity may amplify substituent-induced shifts in these regions, particularly with the pyrrolidine group’s electron-donating effects.

Bioactivity Trends

  • Triazolo-Pyridazine Derivatives : Compounds with this scaffold often exhibit kinase inhibition (e.g., CDK, Aurora kinases) due to ATP-binding pocket interactions. The pyrrolidine group may enhance selectivity via hydrophobic contacts .
  • Benzodioxole Analogues: Molecules like D-19 and Rapa derivatives leverage benzodioxole for metabolic stability. For example, Rapa analogues show immunosuppressive activity linked to benzodioxole positioning .

Research Findings and Mechanistic Hypotheses

Predicted Pharmacological Profile

  • Target Selectivity : The triazolo-pyridazine scaffold’s planar structure may favor kinases with large hydrophobic pockets, while benzodioxole could mitigate oxidative metabolism.
  • Toxicity Considerations : Unlike Rapa analogues, which show cytotoxicity linked to macrolide modifications, the target compound’s smaller size may reduce off-target effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。